molecular formula C15H15BrO B8164128 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl

3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl

Cat. No.: B8164128
M. Wt: 291.18 g/mol
InChI Key: AWKIVBQMFREGHP-UHFFFAOYSA-N
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Description

3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl (molecular formula: C₁₅H₁₅BrO) is a brominated biphenyl derivative characterized by a bromine atom at the 3-position, an ethoxy group (-OCH₂CH₃) at the 4'-position, and a methyl group (-CH₃) at the 2-position of the biphenyl scaffold. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine substituent acts as a reactive site for metal-catalyzed aryl-aryl bond formation .

Properties

IUPAC Name

1-bromo-3-(4-ethoxyphenyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-3-17-13-9-7-12(8-10-13)14-5-4-6-15(16)11(14)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKIVBQMFREGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives. It is also used in the development of new catalysts and ligands for various chemical reactions .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It serves as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. It is also used in the development of new agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4’-ethoxy-2-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations through electrophilic or nucleophilic pathways. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes and receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 3-bromo-4'-ethoxy-2-methyl-1,1'-biphenyl and selected analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties
3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl C₁₅H₁₅BrO 291.19 Br (3), -OCH₂CH₃ (4'), -CH₃ (2) Electron-donating ethoxy group; steric hindrance from methyl; moderate polarity
3-Bromo-4'-methoxy-1,1'-biphenyl C₁₃H₁₁BrO 261.99 Br (3), -OCH₃ (4') Smaller methoxy group reduces steric bulk; higher volatility
3-Bromo-4-iodo-1,1'-biphenyl C₁₂H₈BrI 359.00 Br (3), I (4) Iodine enhances cross-coupling reactivity; higher molecular weight
3-Bromo-4'-chloro-1,1'-biphenyl C₁₂H₈BrCl 271.55 Br (3), Cl (4') Chlorine’s electronegativity increases electron withdrawal; lower solubility
4'-Bromo-2,6-dimethoxy-1,1'-biphenyl C₁₄H₁₃BrO₂ 293.15 Br (4'), -OCH₃ (2,6) Multiple methoxy groups enhance solubility in polar solvents (e.g., DMSO)

Key Research Findings

  • Synthetic Utility : In platinum-catalyzed arylation, 3-bromo-4'-methoxy-1,1'-biphenyl achieved a 58% yield, with product ratios influenced by substituent positions . The ethoxy analog may require optimized conditions due to steric effects.
  • Material Science Applications : Iodo derivatives like 3-bromo-4-iodo-1,1'-biphenyl are prized for constructing π-conjugated systems in organic electronics .
  • Pharmaceutical Relevance : Brominated biphenyls serve as intermediates in anticoagulants (e.g., brodifacoum derivatives) , though the target compound’s methyl and ethoxy groups may tailor it for less toxic applications.

Biological Activity

3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by its structural features: a bromine atom at the 3-position, an ethoxy group at the 4'-position, and a methyl group at the 2-position. This compound is noted for its diverse biological activities and potential applications in medicinal chemistry and material science.

  • Molecular Formula : C16H17BrO
  • Molecular Weight : 305.21 g/mol
  • Synthesis Methods :
    • Suzuki-Miyaura Coupling Reaction : Efficient for producing biphenyl derivatives.
    • Electrophilic Aromatic Substitution : Involves substituting hydrogen atoms on the benzene rings with various functional groups.

Pharmacological Potential

Research indicates that 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl has significant pharmacological properties, making it a candidate for further investigation in drug development. The compound has shown potential in the following areas:

  • Anti-inflammatory Activity : Exhibits the ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
  • Antimicrobial Properties : Demonstrates activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

The biological activity of 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl is primarily attributed to its interactions with specific molecular targets. These interactions can modulate biological pathways involved in inflammation and tumor growth.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes and tumor growth.
  • Receptor Modulation : It may interact with cell surface receptors to influence cellular signaling pathways.

Comparative Analysis

To better understand the biological activity of 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features and activities:

CompoundStructure FeaturesBiological Activity
3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenylBromine, ethoxy, methylAnti-inflammatory, Antimicrobial
4-Bromo-4'-methoxy-2-methyl-1,1'-biphenylBromine, methoxy, methylModerate anti-cancer activity
3-Bromo-4'-ethoxy-2,3-dimethyl-1,1'-biphenylBromine, ethoxy, dimethyl groupsEnhanced antimicrobial properties

Study on Anti-inflammatory Effects

A study conducted by researchers focused on evaluating the anti-inflammatory properties of 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl. The results indicated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Antimicrobial Activity Assessment

In another research project, the antimicrobial efficacy of this compound was tested against several bacterial strains. The findings revealed that it exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Research

Recent investigations into the anticancer potential of 3-Bromo-4'-ethoxy-2-methyl-1,1'-biphenyl showed that it could inhibit cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways.

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